molecular formula C10H13FN2OS B2462731 N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide CAS No. 2198221-24-6

N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B2462731
CAS No.: 2198221-24-6
M. Wt: 228.29
InChI Key: XAQJNBSTFQEHSA-UHFFFAOYSA-N
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Description

N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that features a fluorinated cyclopentyl ring attached to a thiazole carboxamide structure. The presence of fluorine in the cyclopentyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2OS/c1-13(9-4-2-3-7(9)11)10(14)8-5-15-6-12-8/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQJNBSTFQEHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1F)C(=O)C2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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